molecular formula C10H20Cl2N4 B1486160 N,N-Dimethyl(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanamine dihydrochloride CAS No. 2204562-28-5

N,N-Dimethyl(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanamine dihydrochloride

Cat. No.: B1486160
CAS No.: 2204562-28-5
M. Wt: 267.2 g/mol
InChI Key: ZKBIAVPMOVZGHP-UHFFFAOYSA-N
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Description

N,N-Dimethyl(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanamine dihydrochloride is a chemical compound with a complex structure that includes a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanamine dihydrochloride typically involves multiple steps, starting with the formation of the core imidazo[1,5-a][1,4]diazepine structure. This can be achieved through cyclization reactions involving appropriate precursors. Subsequent steps may include N-alkylation to introduce the dimethylamino group.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The imidazo ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the imidazo ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or additional substituents on the imidazo ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study its interactions with biological targets, such as enzymes or receptors. It can also serve as a tool compound to probe biological pathways.

Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. It may exhibit biological activity that could be harnessed for therapeutic purposes.

Industry: In industry, this compound could be used in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism by which N,N-Dimethyl(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanamine dihydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride

  • (6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanol hydrochloride

Uniqueness: N,N-Dimethyl(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanamine dihydrochloride is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4.2ClH/c1-13(2)7-9-10-6-11-4-3-5-14(10)8-12-9;;/h8,11H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBIAVPMOVZGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C2CNCCCN2C=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanamine dihydrochloride
Reactant of Route 2
N,N-Dimethyl(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanamine dihydrochloride
Reactant of Route 3
N,N-Dimethyl(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanamine dihydrochloride
Reactant of Route 4
N,N-Dimethyl(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanamine dihydrochloride
Reactant of Route 5
N,N-Dimethyl(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanamine dihydrochloride
Reactant of Route 6
N,N-Dimethyl(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanamine dihydrochloride

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